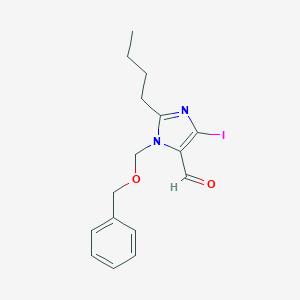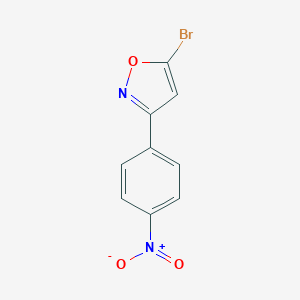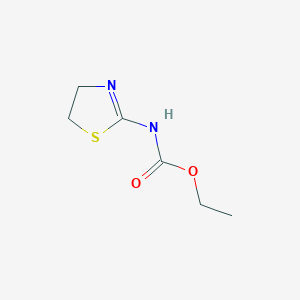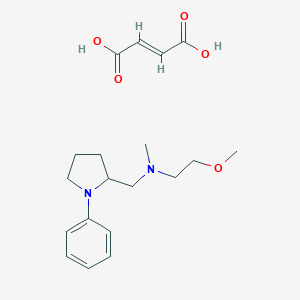
2-Methoxy-N-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)ethanamine fumarate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-N-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)ethanamine fumarate: is a chemical compound with a complex structure that includes a pyrrolidine ring, a phenyl group, and a methoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-N-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)ethanamine fumarate typically involves multiple steps. One common method includes the reaction of 1-phenyl-2-pyrrolidinemethanamine with 2-methoxyethyl chloride in the presence of a base such as sodium hydride. This reaction forms the intermediate N-(2-methoxyethyl)-N-methyl-1-phenyl-2-pyrrolidinemethanamine, which is then reacted with fumaric acid to form the fumarate salt.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and purification techniques such as recrystallization or chromatography are crucial for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the pyrrolidine ring, potentially forming secondary amines.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid).
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, it is studied for its potential effects on neurotransmitter systems and its role as a ligand in receptor binding studies.
Medicine: The compound has potential therapeutic applications, including its use as an intermediate in the synthesis of drugs targeting neurological disorders.
Industry: In the industrial sector, it is used in the production of specialty chemicals and as a precursor for more complex molecules.
Mechanism of Action
The mechanism of action of 2-Methoxy-N-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)ethanamine fumarate involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- N-(2-Methoxyethyl)-N-methyl-1-phenyl-2-pyrrolidinemethanamine
- N-Methyl-1-phenyl-2-pyrrolidinemethanamine
- 2-Methoxyethyl acetate
Uniqueness: The presence of the fumarate salt in 2-Methoxy-N-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)ethanamine fumarate enhances its solubility and stability, making it more suitable for certain applications compared to its analogs. The combination of the methoxyethyl group and the pyrrolidine ring also contributes to its unique chemical properties and potential biological activity.
Properties
CAS No. |
142469-84-9 |
|---|---|
Molecular Formula |
C15H24N2O.C4H4O4 |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;2-methoxy-N-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]ethanamine |
InChI |
InChI=1S/C15H24N2O.C4H4O4/c1-16(11-12-18-2)13-15-9-6-10-17(15)14-7-4-3-5-8-14;5-3(6)1-2-4(7)8/h3-5,7-8,15H,6,9-13H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
IEALIBVQBGAHRH-WLHGVMLRSA-N |
SMILES |
CN(CCOC)CC1CCCN1C2=CC=CC=C2.C(=CC(=O)O)C(=O)O |
Isomeric SMILES |
CN(CCOC)CC1CCCN1C2=CC=CC=C2.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CN(CCOC)CC1CCCN1C2=CC=CC=C2.C(=CC(=O)O)C(=O)O |
Synonyms |
(-)-N-(2-Methoxyethyl)-N-methyl-1-phenyl-2-pyrrolidinemethanamine fuma rate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4S,6S)-4-Hydroxy-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide](/img/structure/B116230.png)
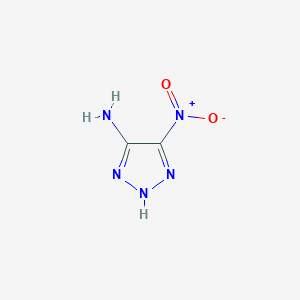
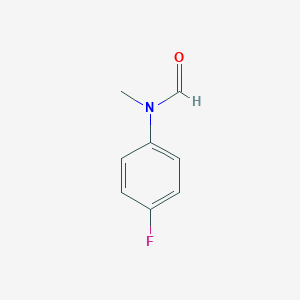
![(3R,4aR,6aS,10aS,10bR)-3-ethyl-5,10b-dimethyl-4,4a,6a,7,8,9,10,10a-octahydro-3H-benzo[h]isochromen-1-one](/img/structure/B116233.png)
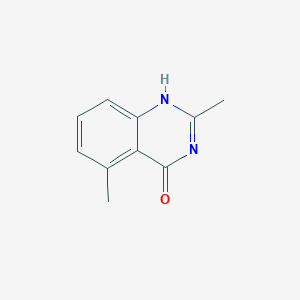
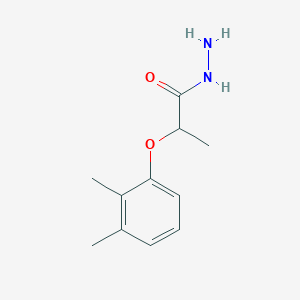
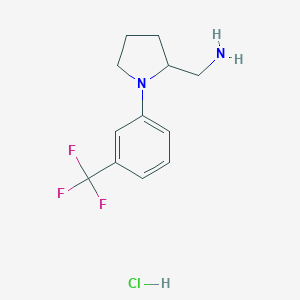


![Cyclopenta[b]pyrrole-6-carbonitrile, octahydro-2-oxo-, [3aS-(3aalpha,6alpha,6aalpha)]-(9CI)](/img/structure/B116250.png)
